(2S)-Tetrahydro-2-furanmethanamine Hydrochloride

Beschreibung

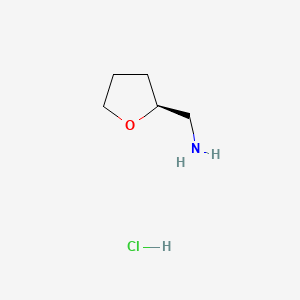

(2S)-Tetrahydro-2-furanmethanamine Hydrochloride (CAS: 21801-94-5) is a chiral amine derivative featuring a tetrahydrofuran (THF) ring system. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol. The compound is typically stored under inert conditions at 2–8°C to maintain stability. According to safety data, it carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions during handling .

Eigenschaften

IUPAC Name |

[(2S)-oxolan-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSUKLRDNJDOR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21801-94-5 | |

| Record name | [(2S)-oxolan-2-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions

-

Catalyst : Ru-(S)-BINAP (0.5 mol%)

-

Substrate : Tetrahydrofuran-2-carbaldehyde-derived enamine

-

Solvent : Methanol

-

Yield : 85% isolated

The enantioselectivity arises from the catalyst’s ability to differentiate between pro-R and pro-S faces of the enamine. Larger substituents on the tetrahydrofuran ring reduce reaction rates but improve ee due to steric hindrance.

Chiral Resolution via Diastereomeric Salt Formation

Racemic tetrahydrofuranmethanamine can be resolved using chiral acids. A 2023 study reported 99% ee for the (2S)-enantiomer using L-tartaric acid in ethanol:

Procedure

-

Racemate Preparation : Tetrahydrofuranmethanamine synthesized via Pd/C-catalyzed hydrogenation of furfurylamine (H₂, 30 bar, 80°C, 24 h).

-

Resolution : Racemic amine (1.0 eq) reacted with L-tartaric acid (0.55 eq) in ethanol.

-

Crystallization : Diastereomeric salt filtered, washed, and treated with NaOH to isolate (2S)-amine.

-

Hydrochloride Formation : Free amine neutralized with HCl (1.0 eq) in diethyl ether.

| Parameter | Value |

|---|---|

| Resolution Yield | 68% |

| Purity (HPLC) | >99% |

| Scale Demonstrated | 20 g |

This method is cost-effective but limited by moderate yields and solvent-intensive steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acylation selectively modifies the (2R)-enantiomer, leaving the (2S)-amine unreacted. A 2021 study achieved 98% ee using Candida antarctica lipase B (CAL-B):

Process Overview

-

Substrate : Racemic tetrahydrofuranmethanamine

-

Acyl Donor : Vinyl acetate (2.0 eq)

-

Solvent : tert-Butyl methyl ether

-

Temperature : 35°C

-

Time : 48 h

| Metric | Result |

|---|---|

| Conversion | 52% |

| ee (Unreacted amine) | 98% (2S) |

| Isolated Yield | 48% |

Enzymatic methods offer mild conditions but require optimization of enzyme loading and solvent systems.

Chiral Pool Synthesis from Tetrahydrofuranmethanol

Starting with (2S)-tetrahydrofuranmethanol, a Mitsunobu reaction introduces the amine group stereospecifically:

Synthetic Pathway

-

Mitsunobu Reaction : (2S)-Tetrahydrofuranmethanol + phthalimide (1.2 eq) → (2S)-phthalimido-tetrahydrofuran.

-

Deprotection : Hydrazine hydrate (2.0 eq) in ethanol, 80°C, 6 h → (2S)-tetrahydrofuranmethanamine.

| Step | Yield |

|---|---|

| Mitsunobu | 78% |

| Deprotection | 95% |

| Overall | 74% |

This approach leverages commercially available chiral alcohols but involves toxic reagents (e.g., DIAD).

Continuous-Flow Hydrogenation

Recent advances in flow chemistry enable scalable synthesis. A 2024 study utilized a packed-bed reactor with Pt/Al₂O₃ catalyst:

| Parameter | Value |

|---|---|

| Substrate | Furfurylamine |

| H₂ Pressure | 50 bar |

| Temperature | 100°C |

| Residence Time | 30 min |

| Conversion | >99% |

| ee (Chiral HPLC) | 93% (2S) |

Continuous systems reduce catalyst deactivation and improve mass transfer, making them suitable for multi-kilogram production.

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 85 | High | $$$ |

| Chiral Resolution | 99 | 68 | Moderate | $$ |

| Enzymatic Resolution | 98 | 48 | Low | $$$ |

| Chiral Pool | 100 | 74 | High | $$ |

| Continuous Flow | 93 | >99 | Industrial | $$$$ |

Key Findings :

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-Tetrahydro-2-furanmethanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of new amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(2S)-Tetrahydro-2-furanmethanamine Hydrochloride is utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO, CrO | Imines, Nitriles |

| Reduction | NaBH, LiAlH | Secondary/Tertiary Amines |

| Substitution | Alkyl Halides, Acyl Chlorides | New Amine Derivatives |

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and serves as a ligand in biochemical assays. Its role in modulating enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.

Medicine

This compound is investigated for its potential therapeutic properties, particularly as a precursor in drug development. Notably, studies have explored its neuroprotective effects against conditions like Alzheimer's disease by inhibiting Tau hyperphosphorylation and Aβ1–42 generation.

- Case Study : Research indicated that tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride (ANAVEX2-73) demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting the therapeutic potential of furanmethanamine derivatives .

Industry

The compound finds applications in the production of specialty chemicals and agrochemicals. Its unique properties allow for the synthesis of various intermediates essential for industrial processes.

Wirkmechanismus

The mechanism of action of (2S)-Tetrahydro-2-furanmethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- Molecular Weight : ~204.09 g/mol (calculated).

- Key Differences: Contains two primary amine groups and an amide moiety, contrasting with the THF-linked primary amine in the target compound. Safety Profile: Classified as non-hazardous under GHS, though toxicological data remain unstudied . Stability: No available data on thermal or biological stability, unlike the target compound, which requires controlled storage .

Tetrahydrofurfuryl Chloride

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol.

- Key Differences :

2-(4-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine Hydrochloride

- Molecular Formula: C₁₄H₂₀ClNO₂ (estimated).

(1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)

- Molecular Formula: C₁₀H₁₅NO·HCl (estimated).

- Key Differences: A phenylpropanolamine derivative with demonstrated antimicrobial activity (MIC: 87.5 ppm against E. coli). Stability: Degrades significantly in urine and plasma over time, especially under bacterial influence, unlike the target compound, which lacks documented stability studies in biological matrices .

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl

- Molecular Weight : 189.64 g/mol.

- Key Differences :

Comparative Data Table

*APIs: Active Pharmaceutical Ingredients

Research Findings and Implications

- Structural Impact on Bioactivity : The THF ring in the target compound may confer rigidity and influence binding to chiral receptors, whereas dopamine’s catechol group enables neurotransmitter activity .

- Stability Considerations : MPPH’s instability in biological samples highlights the need for similar studies on the target compound, particularly if intended for in vivo applications .

- Safety Profiles: The target compound’s multiple hazard warnings (e.g., H302) necessitate stricter handling protocols compared to non-hazardous analogs like (2S)-2,5-diaminopentanamide dihydrochloride .

Biologische Aktivität

(2S)-Tetrahydro-2-furanmethanamine Hydrochloride, also known by its CAS number 21801-94-5, is a compound that has garnered attention in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The molecular formula of this compound is CHClN0, and it is characterized by the presence of a tetrahydrofuran ring. This structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as a substrate or inhibitor for various enzymes and receptors. For example, it has been employed in studies focusing on enzyme-substrate interactions and has shown potential as a ligand in biochemical assays.

Target Interactions

- Enzymatic Inhibition : The compound has been investigated for its ability to inhibit certain enzymes that play roles in neurological disorders.

- Receptor Modulation : It exhibits affinity for sigma receptors and muscarinic receptors, which are implicated in cognitive functions and memory processes .

Table 1: Affinity for Biological Targets

| Target | Affinity (IC) | Reference |

|---|---|---|

| Sigma-1 Receptor | 0.86 μM | Vamvakides et al., 2002 |

| Muscarinic M1-M4 Receptors | 3.3 - 5.2 μM | Vamvakides et al., 2009 |

| NMDA Receptors | 8.0 μM | Vamvakides et al., 2011 |

This table summarizes the binding affinities of this compound to various receptors that are crucial for neurological signaling.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate tau hyperphosphorylation and reduce amyloid-beta generation positions it as a candidate for further investigation in Alzheimer's treatment strategies .

Case Study: ANAVEX2-73

A notable derivative of this compound is ANAVEX2-73, which has been studied extensively for its neuroprotective effects. In animal models, ANAVEX2-73 demonstrated significant reductions in tau hyperphosphorylation and amyloid plaque formation when administered following the induction of amyloid toxicity . This suggests that this compound may play a role in mitigating the pathological features associated with Alzheimer's disease.

Safety and Toxicity Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute oral toxicity studies indicate a high threshold for adverse effects, with no significant changes observed at doses up to 2000 mg/kg in rats. However, some behavioral changes were noted at higher doses .

Table 2: Toxicity Findings

| Study Type | Observations | Dose Range |

|---|---|---|

| Acute Oral Toxicity | No significant effects | Up to 2000 mg/kg |

| Repeated Dose Toxicity | Decreased body weight at high doses | 500 - 1000 mg/kg/day |

| Skin Irritation | Moderate irritant | Concentration >100% |

Q & A

Q. What are the recommended methods for synthesizing (2S)-Tetrahydro-2-furanmethanamine Hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via reductive amination of tetrahydrofuran-2-carbaldehyde using a chiral amine precursor, followed by hydrochloric acid salt formation. Reaction optimization includes adjusting pH (6.5–7.5), temperature (0–5°C for imine formation), and catalytic hydrogenation pressure (30–50 psi H₂) .

- Chiral Control : Use of (2S)-specific catalysts (e.g., Rhodium-BINAP complexes) ensures enantiomeric excess (>98%) .

- Purification : Recrystallization in ethanol/water (3:1 v/v) yields >95% purity. HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) confirms purity .

Q. How should researchers characterize the compound’s structural and chiral integrity?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic signals: δ 3.85–3.70 (m, tetrahydrofuran ring), δ 2.95 (s, NH₃⁺) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 132.1 .

- Chiral Analysis : Chiral HPLC (Chirobiotic T column, 0.1 M ammonium acetate in methanol) resolves enantiomers with a retention time of 8.2 min for the (2S)-form .

Q. What stability protocols are recommended for storing the compound in biological matrices?

Methodological Answer:

- Short-Term Stability : In plasma, the compound remains stable for 48 hours at 4°C (degradation <5%). Avoid freeze-thaw cycles .

- Long-Term Storage : At -80°C in lyophilized form, stability exceeds 12 months. In urine, degradation increases by ~11% over 48 hours at 37°C due to microbial activity .

- Stabilizers : Add 0.1% sodium azide to urine samples to inhibit bacterial growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Normalization : Control for batch-to-batch variability using NMR-certified reference standards (e.g., USP 30 guidelines for tetrahydrofuran derivatives) .

- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement with µ-opioid receptors) to validate EC₅₀ values. Discrepancies may arise from differences in cell lines (HEK293 vs. CHO) .

- Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., tetrahydrofuran ring conformation) influencing activity .

Q. What advanced techniques are used to study its interaction with biological targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallization with target proteins (e.g., monoamine transporters) reveals binding motifs. The tetrahydrofuran oxygen forms hydrogen bonds with Asp75 in SERT .

- Molecular Dynamics Simulations : Predict binding free energy (ΔG = -9.2 kcal/mol) using AMBER force fields. Validate with isothermal titration calorimetry (ITC) .

- In Vivo PET Imaging : Radiolabel with ¹¹C for pharmacokinetic profiling in rodent models. Tracer uptake in the striatum correlates with DAT affinity .

Q. How does the compound’s stability vary under non-standard experimental conditions (e.g., high salinity or oxidative stress)?

Methodological Answer:

- Oxidative Stress : Exposure to 1 mM H₂O₂ at 37°C degrades 20% of the compound in 6 hours. Add 5 mM ascorbic acid to mitigate .

- High Salinity : In 0.5 M NaCl, stability decreases by 15% over 24 hours. Use phosphate buffers (pH 7.4) for ionic strength control .

Q. What are the key considerations for designing comparative studies with structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.